17-Hydroxyneomatrine

Natural Product Chemistry Alkaloid Analysis Structure-Activity Relationship

17-Hydroxyneomatrine is a natural alkaloid isolated from Sophora flavescens. Chemically, it is a hydroxylated derivative within the matrine-type alkaloid class, possessing the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol.

Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
Cat. No. B12379541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxyneomatrine
Molecular FormulaC15H24N2O2
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESC1CC2C3CCCN4C3C(CCC4)C(N2C(=O)C1)O
InChIInChI=1S/C15H24N2O2/c18-13-7-1-6-12-10-4-2-8-16-9-3-5-11(14(10)16)15(19)17(12)13/h10-12,14-15,19H,1-9H2/t10-,11+,12+,14+,15+/m0/s1
InChIKeySNXBXDZKGDYHID-PGKPSXLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Hydroxyneomatrine for Research Procurement: Chemical Class and Baseline Characteristics of a Sophora Alkaloid


17-Hydroxyneomatrine is a natural alkaloid isolated from Sophora flavescens . Chemically, it is a hydroxylated derivative within the matrine-type alkaloid class, possessing the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol . It is categorized as a tetracyclic quinolizidine alkaloid, a class known for diverse biological activities .

Why 17-Hydroxyneomatrine Cannot Be Substituted by Generic Matrine or Neomatrine in Focused Research


While matrine and its derivatives share a core tetracyclic structure, even minor structural modifications, such as the addition of a hydroxyl group at the C-17 position in 17-Hydroxyneomatrine, can profoundly alter its molecular target engagement, cellular potency, and pharmacokinetic profile [1]. Generic substitution with matrine (C15H24N2O) or neomatrine is scientifically unjustified, as these compounds lack this specific hydroxyl moiety and are not functionally or therapeutically equivalent. Evidence from broader matrine-type alkaloid research demonstrates that such structural changes can lead to improvements in anti-proliferative activity against cancer cell lines, with some derivatives exhibiting IC50 values 17-109 times lower than matrine itself [2]. Therefore, for experiments requiring the specific activity of 17-Hydroxyneomatrine, direct procurement of the exact compound is essential.

17-Hydroxyneomatrine: A Quantitative Evidence Guide for Scientific Differentiation and Procurement Decisions


Molecular Structure and Physicochemical Differentiation from Matrine

The most fundamental and verifiable differentiation is structural. 17-Hydroxyneomatrine (C15H24N2O2, MW 264.36) differs from its closest analog, matrine (C15H24N2O, MW 248.36), by the presence of a hydroxyl (-OH) group at the C-17 position, resulting in a molecular weight increase of 16 g/mol . This modification is critical for identity confirmation and purity assessment during procurement.

Natural Product Chemistry Alkaloid Analysis Structure-Activity Relationship

Inhibition of Human Cervical Carcinoma (Hela) Cell Proliferation

17-Hydroxyneomatrine demonstrates a specific, quantifiable biological activity: the inhibition of human cervical carcinoma Hela cell growth . This is its primary, consistently reported functional claim across multiple reputable vendors . The mechanism is suggested to involve induction of apoptosis and cell cycle arrest .

Cancer Biology Drug Discovery Cell Proliferation Assay

Proprietary Extraction and Preparation Method from Sophora flavescens

A specific patent (CN109575009 A) details a method for extracting 17-Hydroxyneomatrine from Sophora flavescens root, explicitly citing its utility in the treatment of cervical cancer [1]. This provides a proprietary context for the compound's production and intended use.

Phytochemistry Natural Product Isolation Process Chemistry

Reported Broad Spectrum of Polypharmacological Activities

In addition to anti-tumor activity, 17-Hydroxyneomatrine is consistently reported to exhibit a wide range of other biological activities, including antibacterial, anti-allergy, anti-arrhythmia, and immunomodulatory effects . This polypharmacological profile is a distinguishing feature compared to more target-selective synthetic molecules.

Pharmacology Drug Repurposing Anti-infective Agents

High-Value Application Scenarios for 17-Hydroxyneomatrine in Scientific Research


Primary Research on Hela Cervical Cancer Cell Inhibition

This is the most directly supported application. Researchers focused on cervical cancer can utilize 17-Hydroxyneomatrine to investigate its effects on Hela cell proliferation, apoptosis, and cell cycle arrest . Studies can explore its underlying molecular mechanisms and compare its potency and signaling pathways with other known anti-cancer agents in this specific cellular context .

Structure-Activity Relationship (SAR) Studies on Matrine-Type Alkaloids

17-Hydroxyneomatrine serves as a critical probe in SAR studies. Its specific hydroxylation at C-17 distinguishes it from matrine and other analogs . Researchers can compare its activity with matrine, oxymatrine, sophocarpine, and other derivatives to map how this structural modification affects anti-proliferative activity, target binding, and other pharmacological properties, as indicated by general matrine derivative research [1].

Phytochemical Profiling and Natural Product Library Screening

As a specific chemical marker from Sophora flavescens, 17-Hydroxyneomatrine can be used in analytical chemistry for the quality control and phytochemical profiling of Sophora extracts . It can also be included as a unique compound in natural product libraries for broad biological screening to identify novel activities, such as in antibacterial, anti-arrhythmic, or immunomodulatory assays .

Method Development for Extraction and Purification

Based on the patent CN109575009 A, which describes a specific extraction method for this compound from Sophora flavescens root [2], this compound is a relevant standard for developing, validating, and comparing novel extraction and purification techniques for this class of alkaloids. This is particularly relevant for process chemistry and natural product manufacturing research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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